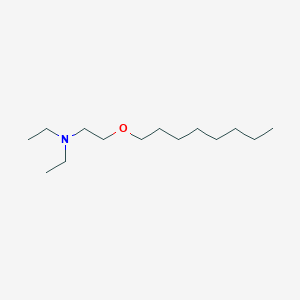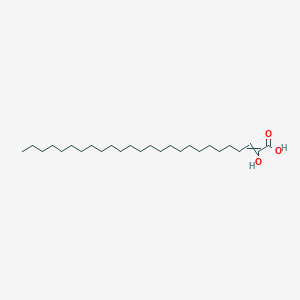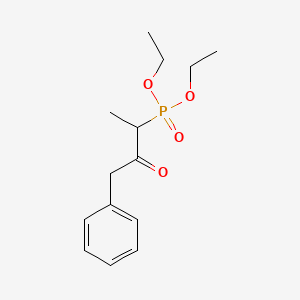
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 3-oxo-4-phenylbutan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 3-oxo-4-phenylbutan-2-yl bromide under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, thereby inhibiting their activity. The compound can also undergo hydrolysis to release active phosphonic acids, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-oxo-4-phenylbutyl)phosphonate
- Dimethyl (2-oxo-4-phenylbutyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl (3-oxo-4-phenylbutan-2-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its 3-oxo-4-phenylbutan-2-yl moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
126688-00-4 |
|---|---|
Formule moléculaire |
C14H21O4P |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-1-phenylbutan-2-one |
InChI |
InChI=1S/C14H21O4P/c1-4-17-19(16,18-5-2)12(3)14(15)11-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
Clé InChI |
VREZKOSVEJXJML-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)C(=O)CC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
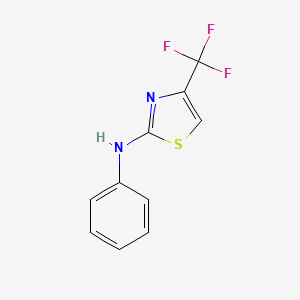

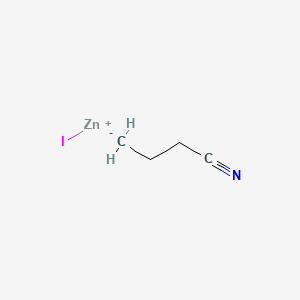
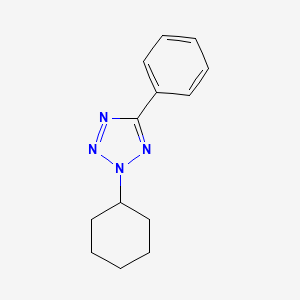

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)

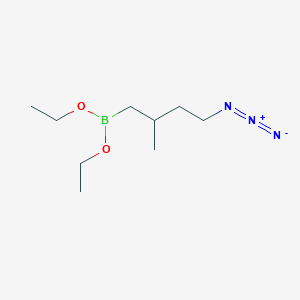
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
